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(±)-Prasugrel-d3(acetate-d3)

Cat. No.: B602711
CAS No.: 1127253-02-4
M. Wt: 376.46
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Description

Significance of Stable Isotope Labeling in Modern Drug Discovery and Development

The use of stable isotope labeling is a cornerstone of modern pharmaceutical research and development. musechem.com This technique provides invaluable insights into the absorption, distribution, metabolism, and excretion (ADME) of drug candidates. musechem.comsimsonpharma.com By replacing specific atoms in a drug molecule with their heavier, non-radioactive isotopes, researchers can track the drug's journey through a biological system with high precision using mass spectrometry. simsonpharma.commetsol.com

Key applications of stable isotope labeling in drug development include:

Pharmacokinetic and Metabolic Studies: Labeled compounds are essential for determining how a drug is absorbed, distributed, metabolized, and eliminated by the body. nih.govnih.govclearsynth.com This information is critical for understanding a drug's efficacy and safety profile. simsonpharma.com

Internal Standards: Stable isotope-labeled versions of a drug are frequently used as internal standards in quantitative bioanalysis. musechem.comiris-biotech.de Their similar chemical and physical properties to the unlabeled drug, but distinct mass, allow for highly accurate and precise measurements of drug concentrations in biological samples. iris-biotech.de

Mechanistic Elucidation: Isotopes help researchers understand the mechanisms of drug action and metabolism at a molecular level. musechem.comsilantes.com This knowledge can guide the design of new drugs with improved properties. silantes.com

Improving Drug Properties: Strategic incorporation of stable isotopes, particularly deuterium (B1214612), can sometimes alter a drug's metabolic profile, leading to improved pharmacokinetic properties. informaticsjournals.co.insplendidlab.com

The data gathered from studies using stable isotope-labeled compounds is often a critical component of regulatory submissions to agencies like the U.S. Food and Drug Administration (FDA). metsol.com

Fundamental Principles of Deuterium Incorporation in Pharmaceutical Analogs

Deuterium (²H), a stable, non-radioactive isotope of hydrogen, has gained significant attention in medicinal chemistry. zeochem.comjuniperpublishers.com The replacement of hydrogen with deuterium at specific sites within a drug molecule is a technique known as deuteration. informaticsjournals.co.in This seemingly minor structural change can have a significant impact on the drug's metabolic fate due to the kinetic isotope effect (KIE). portico.orgresearchgate.net

The C-D bond is stronger and has a lower vibrational frequency than the C-H bond. portico.orgtandfonline.com Consequently, breaking a C-D bond requires more energy and occurs at a slower rate in reactions where this bond cleavage is the rate-determining step. portico.orgtandfonline.com This phenomenon is particularly relevant for drugs metabolized by cytochrome P450 (CYP) enzymes, a major family of enzymes involved in drug metabolism. researchgate.netresearchgate.net

By strategically placing deuterium at sites of metabolic oxidation, medicinal chemists can:

Slow down metabolism: This can lead to a longer drug half-life, potentially allowing for less frequent dosing. researchgate.netmedchemexpress.comzeochem.com

Reduce the formation of toxic metabolites: By altering metabolic pathways, deuteration can decrease the production of harmful byproducts. juniperpublishers.comtandfonline.com

The first deuterated drug, deutetrabenazine, was approved by the FDA in 2017, validating this approach in drug development. medchemexpress.comacs.org

Overview of Prasugrel (B1678051) Pharmacology and the Research Significance of its Metabolic Pathways

Prasugrel is an antiplatelet agent belonging to the thienopyridine class of drugs. drugbank.comwikipedia.org It is a prodrug, meaning it is administered in an inactive form and must be metabolized in the body to its active form to exert its therapeutic effect. drugbank.comwikipedia.orghmdb.ca Prasugrel is used to prevent the formation of blood clots in patients with acute coronary syndrome undergoing percutaneous coronary intervention. nih.govmedrxiv.org

The metabolic activation of prasugrel is a multi-step process:

Following oral administration, prasugrel is rapidly hydrolyzed by esterases, primarily human carboxylesterase 2 (hCE2) in the intestine, to an inactive thiolactone intermediate metabolite, R-95913. drugbank.comahajournals.orgeuropa.eu

This intermediate is then converted in a single step by cytochrome P450 enzymes in the liver (mainly CYP3A4 and CYP2B6) to the active metabolite, R-138727. drugbank.comahajournals.orgeuropa.eu

The active metabolite, R-138727, irreversibly binds to the P2Y12 receptor on platelets, which inhibits platelet activation and aggregation. drugbank.comhmdb.ca

The efficiency of this metabolic activation is a key area of research. researchgate.netnih.gov Unlike some other thienopyridines, prasugrel's activation is generally more consistent and less affected by genetic variations in CYP enzymes. nih.govahajournals.orgeuropa.eu Understanding the nuances of these metabolic pathways is crucial for optimizing antiplatelet therapy and has led to the development of research tools to probe these processes. researchgate.netoup.com

Rationale for Academic Research on (±)-Prasugrel-d3(acetate-d3) as a Research Probe

(±)-Prasugrel-d3(acetate-d3) is a stable isotope-labeled analog of prasugrel. The "d3" designation indicates the presence of three deuterium atoms. In this specific compound, the deuterium atoms are located on the acetate (B1210297) group.

The primary rationale for the use of (±)-Prasugrel-d3(acetate-d3) in research is its function as an internal standard in bioanalytical methods, particularly those involving mass spectrometry. musechem.com When researchers need to measure the concentration of prasugrel and its metabolites in biological samples (like plasma or urine), they add a known amount of the deuterated standard to the sample.

Here's why this is a valuable research tool:

Improved Analytical Accuracy: Because (±)-Prasugrel-d3(acetate-d3) is chemically almost identical to unlabeled prasugrel, it behaves similarly during sample preparation, extraction, and analysis. However, its slightly higher mass allows it to be distinguished from the unlabeled compound by a mass spectrometer. vulcanchem.com This allows for precise correction of any sample loss during processing, leading to more accurate quantification of the drug.

Metabolic Pathway Elucidation: By using deuterated analogs, researchers can more easily track the metabolic fate of the parent drug and identify its various metabolites. The distinct mass signature of the deuterated fragments helps in their identification within complex biological matrices. symeres.comsimsonpharma.com

Kinetic Isotope Effect Studies: While the deuterium in (±)-Prasugrel-d3(acetate-d3) is on the acetate group, which is cleaved off in the first metabolic step, other deuterated versions of prasugrel or its metabolites can be synthesized to study the kinetic isotope effect on the subsequent P450-mediated oxidation steps. portico.orgvulcanchem.com This can provide deeper insights into the reaction mechanisms of the metabolizing enzymes.

In essence, (±)-Prasugrel-d3(acetate-d3) serves as a critical analytical tool that enables researchers to conduct detailed and accurate studies of prasugrel's pharmacology and metabolism.

Compound Information Table

Compound NameRole/Type
(±)-Prasugrel-d3(acetate-d3)Deuterated internal standard
PrasugrelParent drug, prodrug
R-95913Inactive intermediate metabolite
R-138727Active metabolite
DeutetrabenazineFDA-approved deuterated drug
Clopidogrel (B1663587)Thienopyridine antiplatelet agent
TiclopidineThienopyridine antiplatelet agent
Acetylsalicylic acidAntiplatelet drug (aspirin)
TicagrelorP2Y12 receptor antagonist

Prasugrel Metabolism Overview

StepLocationEnzymes InvolvedProductActivity
1. HydrolysisIntestine/LiverCarboxylesterases (hCE2)R-95913 (thiolactone)Inactive
2. OxidationLiverCytochrome P450 (CYP3A4, CYP2B6)R-138727Active

Properties

CAS No.

1127253-02-4

Molecular Formula

C20H17D3FNO3S

Molecular Weight

376.46

Purity

95% by HPLC; 98% atom D

Related CAS

150322-43-3 (unlabelled)

Synonyms

(RS)-5-[2-Cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4,5,6,7-tetrahydrothieno[3,2-c]pyridinin-2-yl Acetate

tag

Prasugrel Impurities

Origin of Product

United States

Synthetic Methodologies and Physicochemical Characterization of ± Prasugrel D3 Acetate D3

Strategies for Site-Specific Deuterium (B1214612) Incorporation in Thienopyridinesnih.govnih.gov

The introduction of deuterium into specific molecular sites is a critical aspect of synthesizing labeled compounds like (±)-Prasugrel-d3(acetate-d3). Thienopyridines, the core structure of Prasugrel (B1678051), can be deuterated using several strategic approaches. researchgate.net These methods range from building the molecule with already deuterated precursors to direct isotopic exchange on the final molecule. nih.govrsc.org

Synthesis utilizing Deuterated Precursors

A highly effective method for producing (±)-Prasugrel-d3(acetate-d3) involves the use of deuterated reagents during the synthesis process. The standard synthesis of Prasugrel involves the acylation of a key intermediate, 5-(2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl)-5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one, with acetic anhydride (B1165640). asianpubs.org To introduce the three deuterium atoms specifically onto the acetate (B1210297) methyl group, a deuterated version of the acylating agent is used.

The reaction employs acetic-d3 anhydride in the presence of a base. This ensures that the deuterium atoms are incorporated only at the desired acetate position, yielding the final (±)-Prasugrel-d3(acetate-d3) compound with high isotopic purity at the specified location. pharmaffiliates.com This "bottom-up" approach is advantageous as it provides precise control over the location of the isotopic labels. nsf.gov The construction of heterocycles using synthetically feasible deuterated reagents is a well-established strategy for creating specifically labeled compounds. nih.gov

Table 1: Key Reagents for Synthesis

Compound Name Role in Synthesis
5-(2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl)-5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one Key intermediate
Acetic-d3 anhydride Deuterated acylating agent

General Considerations for Deuterium Exchange Reactions in Organic Synthesis

Deuterium exchange reactions offer an alternative route for isotopic labeling, often employed in late-stage synthesis. chemrxiv.org These reactions involve the direct replacement of hydrogen atoms with deuterium from a deuterium source, such as heavy water (D₂O) or deuterated solvents. researchgate.netd-nb.info Transition-metal catalysts, including those based on iridium, palladium, rhodium, or silver, are frequently used to facilitate site-selective hydrogen-isotope exchange (HIE) on aromatic and heterocyclic compounds. nih.govrsc.orgchemrxiv.orgresearchgate.net

For thienopyridine structures, methods like silver-catalyzed C-H bond deuteration can be employed, which show high selectivity for the C-H bonds within the thiophene (B33073) ring. nih.gov The choice of catalyst and reaction conditions is crucial to direct the deuterium to the intended positions and avoid unwanted side reactions. rsc.org While powerful, direct exchange might be less suitable for labeling the acetate group of Prasugrel compared to the use of a deuterated precursor, as it could lead to deuterium incorporation on the thienopyridine core instead. However, these methods are invaluable for creating other deuterated isotopologues of the drug. researchgate.net

Chromatographic Purification Techniques for Isotopic and Chemical Purity

Achieving high chemical and isotopic purity is a critical step following the synthesis of any labeled compound. moravek.com Purification is essential to remove unreacted starting materials, by-products, and, crucially, any isotopically impure species (e.g., non-deuterated or partially deuterated molecules). moravek.comacs.org

For (±)-Prasugrel-d3(acetate-d3), a combination of chromatographic techniques is typically employed. Preparative High-Performance Liquid Chromatography (HPLC) is a powerful tool for this purpose. nih.gov By selecting an appropriate stationary phase (such as a C18 column) and mobile phase, it is possible to separate the desired deuterated compound from other impurities with high resolution. nih.govresearchgate.net Argentation HPLC has also been shown to be effective in separating labeled and unlabeled compounds. nih.gov

Column chromatography on silica (B1680970) gel is another common method used for initial purification or for separating compounds with significant polarity differences. mdpi.com The effectiveness of the purification is continuously monitored using analytical techniques like analytical HPLC and Thin-Layer Chromatography (TLC) to ensure the final product meets stringent purity standards. asianpubs.orgmdpi.com

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation and Purity Assessment

Once purified, the compound must be rigorously analyzed to confirm its structure, verify the position of the deuterium labels, and determine the level of isotopic enrichment. rsc.orgrsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium Position Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive method for confirming the precise location of deuterium atoms within a molecule. nih.govrsc.org In a ¹H NMR spectrum, a signal corresponding to a proton will be absent if that proton has been replaced by a deuterium atom.

For (±)-Prasugrel-d3(acetate-d3), the ¹H NMR spectrum is compared to that of its non-deuterated counterpart. researchgate.net The key indicator of successful synthesis is the disappearance of the singlet peak corresponding to the methyl protons of the acetate group. The rest of the spectrum should remain consistent with the structure of Prasugrel, confirming that deuteration occurred only at the intended site. rsc.orgrsc.org

Table 2: Comparative ¹H NMR Data (Hypothetical)

Compound Chemical Shift (δ, ppm) Signal Corresponding Protons
(±)-Prasugrel ~2.29 Singlet Acetate methyl protons (-COCH₃)
(±)-Prasugrel-d3(acetate-d3) - Signal absent Acetate methyl-d3 protons (-COCD₃)

High-Resolution Mass Spectrometry (HRMS) for Isotopic Enrichment and Molecular Mass Validation

High-Resolution Mass Spectrometry (HRMS) is indispensable for validating the molecular mass and assessing the isotopic enrichment of the synthesized compound. rsc.orgrsc.org HRMS provides a highly accurate mass measurement, which can confirm the incorporation of the three deuterium atoms. The molecular weight of (±)-Prasugrel-d3(acetate-d3) will be approximately 3 atomic mass units higher than that of unlabeled Prasugrel.

Furthermore, HRMS analysis allows for the calculation of isotopic purity. rsc.org By examining the isotopic cluster of the molecular ion peak, the relative abundance of the desired d3-species can be quantified in relation to any remaining d0 (unlabeled), d1, or d2 species. rsc.org This provides a precise measure of the isotopic enrichment, which is a critical quality parameter for isotopically labeled standards. acs.orgrsc.org

Table 3: HRMS Data for Isotopic Enrichment Analysis (Hypothetical)

Ion Species Calculated m/z Observed m/z Relative Abundance (%) Isotopic Purity Contribution
[M(d0)+H]⁺ 374.12 374.1215 0.5 0.5% Unlabeled Impurity
[M(d1)+H]⁺ 375.13 375.1278 1.0 1.0% d1-Impurity
[M(d2)+H]⁺ 376.13 376.1341 1.5 1.5% d2-Impurity

High-Performance Liquid Chromatography (HPLC) for Chemical Purity Determination

High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for the determination of the chemical purity of active pharmaceutical ingredients (APIs). For (±)-Prasugrel-d3(acetate-d3), HPLC methods are employed to separate the compound from any potential process-related impurities, degradation products, or isomers, ensuring the quality and consistency of the final product. While specific validated HPLC methods for the deuterated compound (±)-Prasugrel-d3(acetate-d3) are not extensively detailed in publicly available literature, the analytical methodologies are well-established for the non-deuterated parent compound, Prasugrel. The chromatographic principles and conditions are directly applicable due to the negligible impact of deuterium substitution on the physicochemical properties that govern HPLC separation.

A typical reversed-phase HPLC (RP-HPLC) method is the most common approach for the analysis of Prasugrel and its related compounds. This methodology utilizes a non-polar stationary phase and a polar mobile phase. The separation is based on the differential partitioning of the analyte and impurities between the two phases.

Detailed Research Findings

Research on the non-deuterated analogue, Prasugrel, has led to the development of numerous robust and validated HPLC methods for purity and stability testing. These methods are designed to be specific, linear, accurate, precise, and robust, in accordance with International Council for Harmonisation (ICH) guidelines.

One common approach involves the use of a C8 or C18 stationary phase. For instance, a chromatographic separation can be effectively achieved on a Zorbax XDB C8 column (150 x 4.6 mm, 3.5µm) researchgate.net. An alternative that also provides good resolution is an Inertsil ODS-3V column (250x4.6mm, 5µm) .

The mobile phase composition is critical for achieving optimal separation. A common mobile phase consists of a mixture of an aqueous buffer and an organic modifier, such as acetonitrile (B52724) researchgate.net. For example, a mixture of 0.05 M ammonium (B1175870) acetate buffer (with the pH adjusted to 4.5 with acetic acid) and acetonitrile in a 40:60 (v/v) ratio has been shown to be effective researchgate.net. Another mobile phase composition includes a buffer of 0.02M potassium dihydrogen orthophosphate and 0.02M dipotassium (B57713) hydrogen orthophosphate in water, mixed with acetonitrile in a 30:70 (v/v) ratio . The flow rate is typically maintained at 1.0 mL/min, and detection is commonly performed using a UV detector at 254 nm or 210 nm researchgate.net.

The retention time for the main compound under such conditions is generally well-defined, allowing for clear identification and quantification. For instance, with a mobile phase of 0.02M potassium phosphate (B84403) buffer and acetonitrile (30:70 v/v) on an Inertsil ODS-3V column, the retention time for Prasugrel was reported to be approximately 10.597 minutes .

Validation of these methods for Prasugrel has demonstrated excellent linearity over concentration ranges relevant for purity analysis, with correlation coefficients (r²) typically exceeding 0.999 researchgate.net. Precision, measured as the relative standard deviation (RSD) for replicate injections, is consistently found to be less than 2% for both intra-day and inter-day analyses, indicating high reproducibility researchgate.net. Accuracy, often assessed through recovery studies at different concentration levels, typically falls within the 98-102% range . The limit of detection (LOD) and limit of quantification (LOQ) are also established to ensure the method's sensitivity for detecting trace impurities .

Given that the introduction of three deuterium atoms in the acetate methyl group is not expected to significantly alter the chromatographic behavior of the molecule, these validated methods for Prasugrel serve as a strong foundation for the purity determination of (±)-Prasugrel-d3(acetate-d3).

Data Tables

The following tables represent typical data that would be generated during the validation of an HPLC method for the chemical purity determination of (±)-Prasugrel-d3(acetate-d3), based on the established methods for Prasugrel.

Table 1: HPLC Method Parameters (Hypothetical for (±)-Prasugrel-d3(acetate-d3))

ParameterValue
Stationary Phase C18 Column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile : 0.02M Phosphate Buffer pH 6.8 (70:30 v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Expected Retention Time ~ 7-8 min

Table 2: System Suitability Test Results (Hypothetical)

ParameterAcceptance CriteriaObserved Value
Tailing Factor (T) T ≤ 21.1
Theoretical Plates (N) N ≥ 20007500
% RSD of Peak Area (n=6) ≤ 1.0%0.45%

Table 3: Method Validation Data (Hypothetical)

ParameterResult
Linearity Range 1 - 50 µg/mL
Correlation Coefficient (r²) ≥ 0.999
Accuracy (% Recovery) 99.5% - 101.5%
Precision (% RSD)
    - Intra-day< 1.0%
    - Inter-day< 1.5%
Limit of Detection (LOD) 0.05 µg/mL
Limit of Quantification (LOQ) 0.15 µg/mL

Bioanalytical Method Development and Validation Utilizing ± Prasugrel D3 Acetate D3

Role of (±)-Prasugrel-d3(acetate-d3) as a Stable Isotope Internal Standard in Bioanalysis

In the quantitative bioanalysis of pharmaceuticals using liquid chromatography-tandem mass spectrometry (LC-MS/MS), the use of an appropriate internal standard (IS) is critical for achieving accurate and precise results. A stable isotope-labeled (SIL) internal standard is considered the gold standard in the field. scispace.com (±)-Prasugrel-d3(acetate-d3) serves as a SIL IS for the quantification of prasugrel (B1678051). The primary role of a SIL IS is to compensate for the variability inherent in the analytical process, from sample preparation to instrumental analysis. scispace.comwaters.com

Deuterium-labeled compounds such as (±)-Prasugrel-d3(acetate-d3) are ideal because their physicochemical properties are nearly identical to the unlabeled analyte, prasugrel. researchgate.net This similarity ensures they behave alike during extraction from biological matrices, chromatographic separation, and ionization in the mass spectrometer source. Consequently, any loss of analyte during sample processing or fluctuations in instrument response will be mirrored by the SIL IS. waters.com By measuring the peak area ratio of the analyte to the SIL IS, these variations can be effectively normalized, leading to reliable quantification. researchgate.net

The use of a SIL IS is particularly crucial for correcting matrix effects, which are a common source of inaccuracy in LC-MS/MS bioanalysis. waters.comresearchgate.net Matrix effects, caused by co-eluting endogenous components from the biological sample, can suppress or enhance the ionization of the analyte, leading to erroneous results. Since the SIL IS co-elutes with the analyte and experiences the same matrix effects, its response changes proportionally, allowing for accurate correction. waters.com While structural analog internal standards can be used, they may exhibit different extraction recoveries, chromatographic behaviors, and ionization efficiencies, making them less effective at correcting for variability compared to a SIL IS. scispace.com Studies have shown that even minor differences in retention time between an analyte and its SIL IS, sometimes caused by the deuterium (B1214612) isotope effect, can lead to different degrees of ion suppression, underscoring the importance of careful validation. researchgate.net

Development of Quantitative Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methods for Prasugrel and Metabolites

LC-MS/MS has become the definitive technique for the quantitative determination of prasugrel and its metabolites in various biological matrices due to its high sensitivity, selectivity, and speed. researchgate.netnih.gov The development of a robust LC-MS/MS method involves the systematic optimization of chromatographic separation, mass spectrometric detection, and sample preparation to ensure reliable measurement of the analytes. nih.govresearchgate.net Prasugrel is a prodrug that is rapidly hydrolyzed to an inactive intermediate metabolite, which is then converted to its pharmacologically active metabolite, R-138727. au.edu.sy Therefore, bioanalytical methods must be capable of accurately quantifying these different chemical entities.

The primary goal of chromatographic optimization is to achieve efficient separation of the analytes of interest from endogenous matrix components and other related substances within a reasonable analysis time. au.edu.sy For prasugrel and its metabolites, reverse-phase high-performance liquid chromatography (RP-HPLC) is the most common separation technique. researchgate.netau.edu.sy

Key parameters that are optimized include the stationary phase (column), mobile phase composition, flow rate, and column temperature. C18 and C8 columns are frequently employed for their ability to retain and separate the moderately non-polar prasugrel molecule and its metabolites. au.edu.syresearchgate.net The mobile phase typically consists of an aqueous component, often containing a buffer like ammonium (B1175870) acetate (B1210297) or a modifier like formic acid to improve peak shape and ionization efficiency, and an organic solvent such as acetonitrile (B52724) or methanol. ju.edu.jonih.gov Gradient elution is often preferred over isocratic elution to achieve better separation of multiple metabolites and to reduce run times. au.edu.sy

Table 1: Examples of Chromatographic Conditions for Prasugrel Analysis
ColumnMobile PhaseFlow Rate (mL/min)DetectionReference
Sunfire C18, 5µm (250x4.6mm)A: 0.1% v/v orthophosphoric acid in water B: 0.1% v/v orthophosphoric acid in acetonitrile (Gradient)1.0UV at 220nm au.edu.sy
Zorbax XDB C8, 3.5µm (150 × 4.6 mm)Aqueous 0.05 M ammonium acetate (pH 4.5) and acetonitrile (40:60 v/v)1.0UV at 254nm nih.gov
RP-18 octadecyl silaneAcetonitrile and 0.5% triethylamine (B128534) (50:50, v/v)1.0UV at 263nm nih.gov
Inertsil ODS-4, 5µm (250 x 4.6 mm)Water and acetonitrile (55:45 v/v)1.2MS ju.edu.jo

For quantitative analysis, tandem mass spectrometry is operated in Multiple Reaction Monitoring (MRM) mode, which provides excellent selectivity and sensitivity. nih.gov The optimization process, often called tuning, involves infusing a standard solution of the analyte and the internal standard into the mass spectrometer to find the optimal conditions for their detection.

Electrospray ionization (ESI) in the positive ion mode is typically used for the analysis of prasugrel and its metabolites. nih.govresearchgate.net During tuning, the precursor ion (typically the protonated molecule [M+H]⁺) is selected in the first quadrupole (Q1). This ion is then fragmented in the collision cell (Q2), and a specific, stable, and abundant product ion is selected in the third quadrupole (Q3) for detection. The transition from the precursor ion to the product ion (e.g., m/z 374.1 -> 316.1 for prasugrel) is highly specific to the analyte's structure. For the internal standard (±)-Prasugrel-d3(acetate-d3), the precursor and product ions would be shifted by the mass of the incorporated isotopes. Given the labeling on the acetate group, a +6 Da shift would be expected for the precursor ion and potentially for fragments retaining this moiety.

Table 2: Example Mass Spectrometric Transitions (MRM) for Prasugrel and Inferred Transitions for Its Deuterated Internal Standard
CompoundPrecursor Ion (m/z)Product Ion (m/z)Ionization Mode
Prasugrel374.1316.1Positive ESI
(±)-Prasugrel-d3(acetate-d3) (Inferred)380.1316.1 or 322.1*Positive ESI
Prasugrel Active Metabolite (R-138727) (derivatized)522.2352.1Positive ESI

Note: The product ion for the deuterated standard depends on whether the fragment lost includes the deuterated acetyl group.

The primary objective of sample preparation is to extract the analytes from complex biological matrices like plasma or serum, remove potential interferences such as proteins and phospholipids, and concentrate the sample to improve sensitivity. nih.gov Common techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). nih.gov

For prasugrel analysis, a critical consideration is the instability of its active metabolite, R-138727, which contains a reactive thiol group. nih.govresearchgate.net To prevent degradation and ensure accurate quantification, this metabolite must be stabilized immediately upon blood collection. This is typically achieved by derivatizing the thiol group with an alkylating agent, such as 2-bromo-3'-methoxyacetophenone or N-ethylmaleimide, which forms a stable thioether derivative. nih.govresearchgate.net

Following stabilization, the extraction can proceed.

Liquid-Liquid Extraction (LLE): This technique involves extracting the analytes from the aqueous biological sample into an immiscible organic solvent. It is effective at removing salts and other highly polar interferences.

Solid-Phase Extraction (SPE): SPE uses a solid sorbent packed into a cartridge to retain the analytes while the matrix components are washed away. The analytes are then eluted with a small volume of solvent. This technique often provides cleaner extracts than PPT or LLE. nih.gov

HybridSPE®-Phospholipid: This is a specialized SPE technique designed to specifically remove phospholipids, a major source of matrix effects in LC-MS analysis, along with proteins.

The choice of method depends on the required sensitivity, sample throughput, and the nature of the analytes and matrix.

Table 3: Overview of Sample Preparation Techniques for Prasugrel Bioanalysis
TechniqueKey Steps & ReagentsPurposeReference
DerivatizationAddition of 2-bromo-3'-methoxyacetophenone or N-ethylmaleimide to blood/plasma.Stabilizes the active metabolite (R-138727) by capping the reactive thiol group. nih.gov, researchgate.net
Liquid-Liquid Extraction (LLE)Extraction with an organic solvent (e.g., ethyl acetate, methyl tert-butyl ether).Separates analytes from proteins, salts, and polar endogenous components. researchgate.net
Solid-Phase Extraction (SPE)Use of polymeric or silica-based cartridges to retain and concentrate analytes.Provides clean extracts and can increase analyte concentration. nih.gov

Tuning of Mass Spectrometric Detection Conditions (e.g., Electrospray Ionization, Multiple Reaction Monitoring)

Rigorous Method Validation Parameters for Pre-clinical Bioanalytical Applications

Before a bioanalytical method can be used to analyze samples from pre-clinical studies, it must undergo rigorous validation to demonstrate that it is reliable and reproducible for its intended purpose. nih.goveuropa.eu Method validation is performed according to guidelines from regulatory agencies. A full validation for a chromatographic method typically assesses several key parameters, including selectivity, specificity, calibration curve range, accuracy, precision, recovery, stability, and dilution integrity. europa.eu

Selectivity is the ability of the analytical method to differentiate and quantify the analyte in the presence of other components that may be expected to be present in the sample. nih.goveuropa.eu These components include endogenous matrix constituents, metabolites, and concomitant medications. Specificity is the ability to assess unequivocally the analyte in the presence of these components. nih.gov

In practice, the selectivity of an LC-MS/MS method is evaluated by analyzing multiple sources of blank biological matrix (e.g., from at least six different individuals) to investigate for potential interferences. nih.gov The chromatograms of these blank samples are examined for any significant response at the retention times and MRM transitions of the analyte and the internal standard. nih.gov The response from any interfering peak in the blank samples should be less than 20% of the response of the lower limit of quantification (LLOQ) for the analyte and less than 5% for the internal standard. The use of a high-resolution separation method and the highly specific MRM detection technique inherently provides good selectivity. The co-eluting SIL IS, (±)-Prasugrel-d3(acetate-d3), further ensures that any undetected, co-eluting matrix interference that might affect ionization would impact both the analyte and the IS similarly, thus preserving the accuracy of the analyte-to-IS ratio. waters.comresearchgate.net

Assessment of Linearity and Dynamic Range

The linearity of a bioanalytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte. The dynamic range is the concentration range over which the method is precise and accurate.

For the quantification of prasugrel and its metabolites, various studies have established linear ranges with high correlation coefficients, demonstrating the methods' suitability for analysis. In a study for the simultaneous determination of Prasugrel and Aspirin, linearity for Prasugrel was established in the range of 10-50μg/ml. researchgate.net Another high-performance liquid chromatography (HPLC) method for prasugrel hydrochloride showed excellent linearity over a range of 10-300 μg/ml with a correlation coefficient of 0.999. researchgate.netresearchgate.net

In the analysis of prasugrel's active metabolite, R-138727, a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method exhibited a linear dynamic range of 0.2-120 ng/mL. nih.gov Similarly, another LC-MS/MS method for R-138727 established linearity for concentrations in the range of 1.0-500.12 ng/ml, with a coefficient of determination (r²) of 0.9958. nih.gov A separate validated method for the active metabolite showed a concentration range of 0.5 to 250 ng/mL. nih.gov For the inactive metabolites of prasugrel, a validated concentration range from 1 to 500 ng/mL was established. nih.gov

The following table summarizes the linearity and dynamic range from various validated methods for prasugrel and its metabolites.

AnalyteMethodDynamic RangeCorrelation Coefficient (r²)Reference
PrasugrelRP-HPLC10-50 µg/mLNot Specified researchgate.net
Prasugrel HydrochlorideHPLC10-300 µg/mL0.999 researchgate.netresearchgate.net
R-138727 (Active Metabolite)LC-MS/MS0.2-120 ng/mLNot Specified nih.gov
R-138727 (Active Metabolite)LC-MS/MS1.0-500.12 ng/mL0.9958 nih.gov
Active MetaboliteLC-MS/MS0.5-250 ng/mLNot Specified nih.gov
Inactive MetabolitesLC-MS/MS1-500 ng/mLNot Specified nih.gov

Determination of Accuracy and Precision (Intra-day and Inter-day)

Accuracy refers to the closeness of the mean test results to the true concentration of the analyte, while precision describes the closeness of agreement among a series of measurements. Both are assessed at multiple concentration levels within the dynamic range, typically through intra-day (within a single day) and inter-day (over several days) analyses.

A validated LC-MS/MS method for prasugrel's active metabolite, R-138727, demonstrated intra-batch and inter-batch accuracy ranging from 95.2% to 102.2%, with precision (expressed as relative standard deviation, RSD) in the range of 3.9% to 9.6%. researchgate.netnih.gov Another study on the active metabolite reported an inter-batch accuracy ranging from -7.00% to 5.98% and precision from 0.98% to 3.39%. nih.gov For prasugrel's inactive metabolites, the inter-day accuracy ranged from -10.5% to 12.5% and the precision ranged from 2.4% to 6.6%. nih.gov

In a UPLC method for prasugrel in rat plasma, the intra-day and inter-day precision were in the range of 0.87 - 3.52% and 1.13 - 8.50%, respectively, across three quality control levels. The accuracy of this method ranged from 90.33% to 101.54%. indexcopernicus.com

The data below illustrates the accuracy and precision for the analysis of prasugrel and its metabolites.

AnalyteMethodAccuracyPrecision (%RSD)TypeReference
R-138727LC-MS/MS95.2 - 102.2%3.9 - 9.6%Intra- and Inter-batch researchgate.netnih.gov
Active MetaboliteLC-MS/MS-7.00 - 5.98%0.98 - 3.39%Inter-batch nih.gov
Inactive MetabolitesLC-MS/MS-10.5 - 12.5%2.4 - 6.6%Inter-day nih.gov
PrasugrelUPLC90.33 - 101.54%0.87 - 3.52%Intra-day indexcopernicus.com
PrasugrelUPLC90.33 - 101.54%1.13 - 8.50%Inter-day indexcopernicus.com

Establishment of Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the Limit of Quantitation (LOQ) is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy.

For an HPLC method developed for prasugrel, the LOD was found to be 0.25 μg/ml, and the LOQ was 0.75 μg/ml. nih.govresearchgate.netau.edu.sy In the analysis of prasugrel's active metabolite, R-138727, a sensitive LC-MS/MS method established a lower limit of quantification (LLOQ) of 0.2 ng/mL with a relative standard deviation of 5.0%. researchgate.netnih.gov Another method for the same active metabolite set the LLOQ at 1 ng/ml. nih.gov For the simultaneous determination of Aspirin and Prasugrel, the LOD and LOQ for prasugrel were found to be 0.05 μg/ml and 0.15 μg/ml, respectively. nih.gov

The following table summarizes the LOD and LOQ values for prasugrel and its active metabolite.

AnalyteMethodLODLOQ/LLOQReference
PrasugrelHPLC0.25 µg/mL0.75 µg/mL nih.govresearchgate.netau.edu.sy
R-138727 (Active Metabolite)LC-MS/MSNot Specified0.2 ng/mL researchgate.netnih.gov
R-138727 (Active Metabolite)LC-MS/MSNot Specified1 ng/mL nih.gov
PrasugrelHPLC0.05 µg/mL0.15 µg/mL nih.gov

Investigation of Extraction Recovery and Matrix Effects in Pre-clinical Samples

Extraction recovery is the efficiency of the analyte's extraction from the biological matrix. The matrix effect is the alteration of ionization efficiency by co-eluting endogenous components of the matrix. Both are critical parameters, especially in LC-MS/MS-based assays. The use of a deuterated internal standard like (±)-Prasugrel-d3(acetate-d3) is essential to compensate for these effects.

In a study determining the active metabolite of prasugrel, R-138727, the mean recovery ranged from 90.1% to 104.1%. nih.gov Importantly, no significant matrix effect was observed for R-138727 and its internal standard in human plasma samples. nih.gov Another study analyzing prasugrel in rat plasma found the absolute mean recovery to be between 95.00% and 101.55% at various concentrations. indexcopernicus.com The recovery of the internal standard was 90.35%. indexcopernicus.com

The table below presents findings on extraction recovery and matrix effects.

AnalyteSample MatrixExtraction Recovery (%)Matrix EffectReference
R-138727 (Active Metabolite)Human Plasma90.1 - 104.1Not Significant nih.gov
PrasugrelRat Plasma95.00 - 101.55Not Specified indexcopernicus.com
Internal StandardRat Plasma90.35Not Specified indexcopernicus.com

Stability Assessment of Analyte and Internal Standard in Biological Samples

The stability of the analyte and the internal standard in the biological matrix under various storage and processing conditions must be thoroughly evaluated to ensure the integrity of the samples from collection to analysis. This includes freeze-thaw stability, short-term (bench-top) stability, long-term storage stability, and autosampler stability.

For the active metabolite of prasugrel, R-138727, derivatization was found to be crucial for ensuring its stability during sample processing and storage. nih.gov One study demonstrated that the derivatized R-138727 was stable in human plasma for 3 months at -20 °C. nih.gov Another study involving a different analyte, apremilast (B1683926), which also considered prasugrel as a potential internal standard, found that apremilast was stable in rabbit plasma for up to 48 hours at room temperature, 36 hours under refrigerated conditions, and for 120 days at -70°C. ijper.org The freeze-thaw cycles also did not affect its stability. ijper.org These findings highlight the importance of specific stability assessments for each analyte and internal standard.

A study on clopidogrel (B1663587), a compound structurally related to prasugrel, found that its derivatized active metabolite was stable in human plasma for 4 months at -80°C. capes.gov.br While not directly about prasugrel, this information underscores the general need for and approaches to stability testing for this class of compounds.

Application of ± Prasugrel D3 Acetate D3 in Pre Clinical Drug Metabolism Research

Elucidation of Prasugrel (B1678051) and Active Metabolite Biotransformation Pathways

Prasugrel is a prodrug that requires a two-step metabolic activation to exert its antiplatelet effects. researchgate.netnih.gov Following oral administration, it is rapidly absorbed and undergoes extensive metabolism. drugbank.com The parent compound, prasugrel, is generally not detected in plasma as it is quickly hydrolyzed. drugbank.compsu.edu

The initial metabolic step involves the hydrolysis of the acetate (B1210297) ester group of prasugrel, primarily by human carboxylesterase 2 (hCE2) in the intestine and also by arylacetamide deacetylase (AADAC). researchgate.nettandfonline.comresearchgate.netnih.gov This reaction forms an inactive thiolactone intermediate, R-95913. researchgate.netresearchgate.neteuropa.eu This intermediate is then oxidized by cytochrome P450 (CYP) enzymes in the liver, mainly CYP3A4 and CYP2B6, with minor contributions from CYP2C9 and CYP2C19, to form the active metabolite, R-138727. drugbank.comeuropa.eunih.gov This active metabolite contains a reactive thiol group that irreversibly binds to the P2Y12 receptor on platelets. nih.gov

Further metabolism of the active metabolite, R-138727, leads to the formation of two major inactive metabolites through S-methylation or conjugation with cysteine. europa.eu The use of (±)-Prasugrel-d3(acetate-d3) is instrumental in tracing and quantifying these complex biotransformation pathways.

Identification and Structural Characterization of Phase I Metabolites

Phase I metabolism of prasugrel is characterized by hydrolysis and oxidation. The primary Phase I metabolite is the inactive thiolactone, R-95913, formed by the rapid hydrolysis of the acetate ester of prasugrel. researchgate.neteuropa.eu This is followed by the CYP-mediated oxidation of R-95913 to generate the active metabolite, R-138727. researchgate.neteuropa.eu Studies have identified several CYP enzymes involved in this oxidative step, including CYP3A4, CYP2B6, CYP2C9, and CYP2C19. tandfonline.comnih.gov The active metabolite, R-138727, has two chiral centers, resulting in four possible stereoisomers. europa.eu Research has shown that the (R,S)- and (R,R)-isomers are the most potent. nih.gov

In addition to the main activation pathway, other oxidative metabolites have been identified in degradation studies, such as 2-acetoxy-5-(2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine 5-oxide. researchgate.netajpaonline.com

Table 1: Key Phase I Metabolites of Prasugrel

Metabolite NamePrecursorKey Enzymes InvolvedPharmacological Activity
R-95913 (thiolactone)PrasugrelCarboxylesterase 2 (hCE2), Arylacetamide deacetylase (AADAC)Inactive
R-138727 (active metabolite)R-95913CYP3A4, CYP2B6, CYP2C9, CYP2C19Active
Oxidative degradation productsPrasugrelNot fully elucidatedInactive

Identification and Structural Characterization of Phase II Metabolites

The active metabolite of prasugrel, R-138727, undergoes Phase II metabolism to form inactive conjugates. The primary routes of Phase II metabolism are S-methylation and conjugation with cysteine. europa.eu These reactions result in the formation of R-119251 and R-106583, which are then excreted. europa.eu The formation of a glutathionyl conjugate of the active metabolite has also been reported, which can then be converted to the active metabolite. researchgate.net The use of deuterated standards like (±)-Prasugrel-d3(acetate-d3) facilitates the detection and structural elucidation of these conjugated metabolites by mass spectrometry.

Table 2: Key Phase II Metabolites of Prasugrel

Metabolite NamePrecursorConjugating AgentPharmacological Activity
R-119251R-138727S-methyl groupInactive
R-106583R-138727CysteineInactive
Glutathionyl conjugateR-138727GlutathioneIntermediate, can be reduced to active metabolite

Investigation of Metabolic Stability using In Vitro Systems

In vitro systems are essential for predicting the metabolic fate of drug candidates in humans. nuvisan.com For prasugrel, these systems are used to assess its metabolic stability and identify the enzymes responsible for its biotransformation. The deuterated internal standard, (±)-Prasugrel-d3(acetate-d3), is crucial for accurate quantification in these assays.

Microsomal Incubation Assays for Oxidative Metabolism

Liver microsomes, which contain a high concentration of CYP enzymes, are widely used to study Phase I oxidative metabolism. srce.hr In the case of prasugrel, microsomal incubation assays are performed with its thiolactone intermediate, R-95913, as the substrate to investigate the formation of the active metabolite, R-138727. psu.edu These studies have confirmed that multiple CYP isoforms, primarily CYP3A4 and CYP2B6, are responsible for this conversion. psu.edu By incubating R-95913 with human liver microsomes in the presence of NADPH (a necessary cofactor for CYP activity), researchers can measure the rate of formation of R-138727. psu.eduscielo.br The use of selective chemical inhibitors for different CYP isoforms helps to determine the relative contribution of each enzyme. nih.gov

Esterase-Mediated Hydrolysis Studies of the Acetate Moiety

The initial and critical step in prasugrel's activation is the hydrolysis of its acetate group. researchgate.netnih.gov In vitro studies using recombinant human carboxylesterases have identified hCE2 as the primary enzyme responsible for this reaction. tandfonline.com Further research has also implicated arylacetamide deacetylase (AADAC) as a significant contributor to prasugrel hydrolysis, particularly in the intestine. researchgate.netnih.gov These studies typically involve incubating prasugrel with the purified or recombinant enzymes and measuring the formation of the thiolactone metabolite, R-95913. nih.gov The high efficiency of this esterase-mediated hydrolysis explains why the parent drug, prasugrel, is not detected in plasma after oral administration. tandfonline.com

Assessment of Kinetic Isotope Effects on Prasugrel Metabolic Clearance

The kinetic isotope effect (KIE) is a phenomenon where the substitution of an atom with its heavier isotope (e.g., hydrogen with deuterium) can lead to a change in the rate of a chemical reaction. nih.gov In drug metabolism, if the bond being broken in a rate-limiting metabolic step involves the substituted atom, the reaction rate can decrease. nih.gov This is because the bond to the heavier isotope is stronger and requires more energy to break. The deuterium (B1214612) KIE is a powerful tool used in preclinical research to identify sites of metabolism and to probe the mechanisms of enzyme-catalyzed reactions. nih.gov It can also be leveraged to design drug candidates with improved metabolic stability and pharmacokinetic profiles. invivochem.commedchemexpress.com

The assessment of a KIE on metabolic clearance involves comparing the rate of metabolism of the deuterated compound with its non-deuterated counterpart. Key parameters such as intrinsic clearance (CLint) are measured using in vitro systems like human liver microsomes. A significant difference between the deuterated and non-deuterated compounds indicates that the deuterated position is involved in a rate-limiting step of metabolism. plos.org

In the case of (±)-Prasugrel-d3(acetate-d3), the deuterium atoms are located on the acetate methyl group. This group is rapidly cleaved off by carboxylesterases in the first step of prasugrel's activation. revespcardiol.orgresearchgate.net

Metabolic Activation Pathway of Prasugrel: (±)-Prasugrel -> [Esterase Hydrolysis] -> R-95913 (thiolactone intermediate) + Acetic Acid -> [CYP450 Oxidation] -> R-138727 (active metabolite)

Because the acetate group is removed before the involvement of cytochrome P450 enzymes, (±)-Prasugrel-d3(acetate-d3) would not exhibit a direct KIE on the CYP-mediated metabolic clearance of the thiolactone intermediate. The rate-limiting step involving CYPs occurs on the R-95913 molecule, which no longer contains the deuterated acetate moiety. Therefore, to specifically assess the KIE on CYP-mediated clearance of prasugrel, deuteration would need to be placed at a site of oxidation on the core R-95913 structure.

While no direct KIE on CYP metabolism is expected from (±)-Prasugrel-d3(acetate-d3), this compound is valuable for studying the initial ester hydrolysis step. A KIE on the esterase activity could potentially alter the amount of the R-95913 intermediate available for subsequent CYP metabolism.

Table 2: Illustrative Data for Assessing a Hypothetical Kinetic Isotope Effect on CYP-Mediated Clearance

CompoundKm (µM)Vmax (pmol/min/mg)Intrinsic Clearance (CLint, µL/min/mg)KIE (CLint Ratio H/D)
Prasugrel Intermediate (R-95913)2550020.0N/A
Hypothetical Deuterated R-95913*2635013.5
Calculated KIE (CLint H / CLint D) 1.48

\This table presents hypothetical data to illustrate how a KIE would be assessed if deuteration were on the molecular core metabolized by CYPs. A KIE value greater than 1 indicates that the deuterated compound is metabolized more slowly.*

Pre Clinical Pharmacokinetic Research Using ± Prasugrel D3 Acetate D3

Application in Animal Model Pharmacokinetic (PK) Studies

(±)-Prasugrel-d3(acetate-d3) serves as a critical tool in the preclinical assessment of prasugrel's pharmacokinetics in various animal models. These studies are foundational to understanding how the drug behaves in a living system before it can be considered for human trials. admescope.comporsolt.com

Preclinical ADME studies are designed to investigate how a drug is absorbed into the body, distributed to various tissues, metabolized into other compounds, and ultimately excreted. porsolt.com The use of deuterated standards like (±)-Prasugrel-d3(acetate-d3) is instrumental in accurately quantifying prasugrel (B1678051) and its metabolites in biological samples obtained from these studies.

Prasugrel itself is a prodrug that requires metabolic activation to exert its therapeutic effect. helsinki.fi Following oral administration, it is rapidly hydrolyzed by esterases, primarily in the intestine and liver, to an inactive thiolactone intermediate. wikipedia.orgeuropa.eu This intermediate is then converted by cytochrome P450 (CYP) enzymes, mainly CYP3A4 and CYP2B6, to its active metabolite, R-138727. helsinki.fi Studies in animal models such as rats and dogs have been crucial in elucidating these metabolic pathways. researchgate.net For instance, research has shown that in dogs, where carboxylesterase (CES) enzymes are absent in the intestine, arylacetamide deacetylase (AADAC) plays a major role in the initial hydrolysis of prasugrel. researchgate.net The high expression of AADAC in the small intestine of both humans and dogs underscores its importance in the bioactivation of prasugrel. researchgate.net

The bioavailability of prasugrel's active metabolite is a key parameter determined in these studies. After oral administration, a significant portion of the dose is absorbed. drugbank.com The active metabolite is highly bound to plasma proteins, approximately 98% to human serum albumin. drugbank.com Excretion of prasugrel occurs primarily through the urine (around 68%) and feces (around 27%) in the form of inactive metabolites. wikipedia.org

Table 1: Key ADME Characteristics of Prasugrel

Parameter Description Finding
Absorption Rapidly absorbed and metabolized after oral administration. wikipedia.orgdrugbank.com Peak plasma concentrations of the active metabolite are reached in about 30 minutes. drugbank.com
Distribution The active metabolite is highly bound to plasma proteins. drugbank.com Approximately 98% is bound to human serum albumin. drugbank.com
Metabolism A two-step process involving hydrolysis and CYP-mediated oxidation. helsinki.fi Primarily metabolized by CES2, AADAC, CYP3A4, and CYP2B6. helsinki.firesearchgate.net
Excretion Eliminated primarily as inactive metabolites. wikipedia.org Approximately 68% is excreted in urine and 27% in feces. wikipedia.org

Pharmacokinetic studies in preclinical models, such as rats and mice, are essential for determining key parameters that describe the drug's disposition in the body. admescope.com These parameters include clearance (the rate at which the drug is removed from the body), volume of distribution (the apparent space in the body available to contain the drug), and half-life (the time it takes for the drug concentration to reduce by half). admescope.com

The use of (±)-Prasugrel-d3(acetate-d3) as an internal standard allows for precise measurement of prasugrel's active metabolite in plasma samples collected over time. This data is then used to calculate the pharmacokinetic parameters. For prasugrel's active metabolite, the elimination half-life is approximately 7 hours, with a range of 2 to 15 hours. wikipedia.org Pharmacokinetic profiles have been shown to be similar in healthy subjects and patients with stable atherosclerosis. wikipedia.org

Table 2: Pharmacokinetic Parameters of Prasugrel's Active Metabolite

Parameter Value
Peak Plasma Concentration (Cmax) Reached approximately 30 minutes post-dose. drugbank.com
Elimination Half-life (t1/2) ~7 hours (range: 2-15 hours). wikipedia.org
Protein Binding ~98% (to human serum albumin). drugbank.com

Determination of Absorption, Distribution, Metabolism, and Excretion (ADME) Profiles in Animal Species

Investigation of Tissue Distribution Patterns in Animal Models

Understanding where a drug distributes in the body is crucial for assessing its potential efficacy and toxicity. Animal studies allow for the direct measurement of drug concentrations in various tissues. admescope.com While specific tissue distribution data for (±)-Prasugrel-d3(acetate-d3) is not extensively detailed in the provided search results, it is known from animal studies with other drugs that after oral dosing, concentrations can vary significantly between the target organ and other tissues. drugbank.com For prasugrel, being a prodrug activated in the liver and intestine, these organs are of particular interest in distribution studies. helsinki.fi The high plasma protein binding of the active metabolite suggests that its distribution into tissues might be limited. drugbank.com

Mechanistic and Pharmacodynamic Investigations with ± Prasugrel D3 Acetate D3 in Pre Clinical Contexts

Studies on P2Y12 Receptor Antagonism in In Vitro and Ex Vivo Systems

The antiplatelet activity of prasugrel (B1678051) and by extension, its deuterated analogs, is mediated by its active metabolite, R-138727. nih.gov In preclinical studies, the active metabolite of prasugrel has been shown to be a potent and irreversible antagonist of the P2Y12 receptor. sgul.ac.uknih.govrndsystems.com

In vitro and ex vivo studies are crucial for characterizing the extent of P2Y12 receptor inhibition. Radioligand binding assays, often using ³³P-labeled 2-MeSADP, are employed to determine the direct interaction of the active metabolite with the P2Y12 receptor. nih.gov These studies have demonstrated that the active metabolite of prasugrel can achieve complete inhibition of ³³P 2-MeSADP binding to both resting and stimulated platelets. nih.gov

Another key method for assessing P2Y12 antagonism is the vasodilator-stimulated phosphoprotein (VASP) phosphorylation assay. nih.gov VASP is a substrate of protein kinase A, and its phosphorylation state is dependent on P2Y12 receptor activity. Inhibition of the P2Y12 receptor by the active metabolite of prasugrel leads to a concentration-dependent decrease in VASP phosphorylation, which is reported as a platelet reactivity index (PRI). nih.govnih.gov

Furthermore, the functional consequence of P2Y12 receptor antagonism is measured by platelet aggregation assays. nih.gov Using techniques like light transmission aggregometry, researchers have observed that the active metabolite of prasugrel yields a concentration-dependent inhibition of platelet aggregation induced by ADP. nih.govnih.gov

Assay Type Endpoint Measured Effect of Prasugrel's Active Metabolite
Radioligand Binding AssayDirect binding to P2Y12 receptorComplete inhibition of ³³P 2-MeSADP binding nih.gov
VASP Phosphorylation AssayPlatelet Reactivity Index (PRI)Concentration-dependent inhibition of VASP phosphorylation nih.gov
Platelet AggregationMaximal Platelet Aggregation (MPA)Concentration-dependent inhibition of ADP-induced aggregation nih.govnih.gov

Molecular-Level Characterization of Drug-Target Interactions

The interaction between the active metabolite of prasugrel and the P2Y12 receptor occurs at a molecular level, leading to irreversible inhibition. patsnap.com This is a hallmark of thienopyridine antiplatelet agents. sgul.ac.ukpatsnap.com

The active metabolite of prasugrel forms a covalent disulfide bond with specific cysteine residues on the P2Y12 receptor. sgul.ac.uk This irreversible binding effectively blocks the ADP binding site, preventing the receptor from being activated by its natural ligand. jacc.org The consequence of this blockade is the inhibition of downstream signaling pathways that are crucial for platelet activation, including shape change, granule release, and the activation of the glycoprotein (B1211001) IIb/IIIa complex. patsnap.com

The stability of this covalent bond ensures a long-lasting antiplatelet effect, as platelet function is only restored upon the production of new platelets, a process that typically takes 7 to 10 days. patsnap.com

Computational methods and structural biology play a role in understanding these interactions. plos.orgnih.gov Molecular modeling can help visualize the binding pocket of the P2Y12 receptor and predict how the active metabolite or its deuterated analogs might fit and interact with key amino acid residues.

Interaction Aspect Description
Binding Type Covalent, irreversible sgul.ac.ukpatsnap.com
Molecular Target Cysteine residues on the P2Y12 receptor sgul.ac.uk
Mechanism of Action Blocks the ADP-binding site jacc.org
Downstream Effects Inhibition of platelet shape change, granule release, and glycoprotein IIb/IIIa activation patsnap.com
Duration of Effect Long-lasting, dependent on platelet turnover (approx. 7-10 days) patsnap.com

Assessment of Antiplatelet Activity in Animal Models

Preclinical evaluation of (±)-Prasugrel-d3(acetate-d3) and similar compounds involves the use of various animal models to assess their in vivo antiplatelet and antithrombotic efficacy. rndsystems.comnih.govacs.org These studies are essential to bridge the gap between in vitro findings and potential clinical applications.

Commonly used animal models include rats and mice. nih.govacs.org In these models, the antiplatelet effects are often evaluated by measuring the inhibition of ADP-induced platelet aggregation ex vivo after oral administration of the compound. nih.gov For instance, studies with deuterated clopidogrel (B1663587) analogs in rats have shown enhanced inhibitory activity against ADP-induced platelet aggregation compared to the non-deuterated parent compound. nih.gov

Thrombosis models are also employed to directly assess the antithrombotic potential. These can include models of arterial thrombosis, such as the ferric chloride-induced thrombosis model, or models of venous thrombosis. researchgate.net The efficacy of the antiplatelet agent is determined by its ability to prevent or reduce the formation of thrombi in these models.

The use of deuterated compounds like (±)-Prasugrel-d3(acetate-d3) is based on the principle of the kinetic isotope effect. nih.gov Deuterium (B1214612) substitution can slow down the rate of metabolic processes, which in the case of prasugrel, might lead to a more favorable pharmacokinetic profile, such as a more gradual formation of the active metabolite. researchgate.net This could potentially translate to a more consistent and predictable antiplatelet response.

Animal Model Parameter Measured Relevance
RatInhibition of ADP-induced platelet aggregation ex vivo nih.govAssesses the in vivo antiplatelet activity following oral administration.
MouseModels of arterial and venous thrombosis researchgate.netthieme-connect.comEvaluates the direct antithrombotic efficacy in a physiological context.
Cross-species evaluationsPharmacokinetic and pharmacodynamic profilesHelps in understanding species-specific differences and extrapolating data to humans. nih.gov

Advanced Research Perspectives and Future Directions for ± Prasugrel D3 Acetate D3

Integration of Deuterated Analogs in Systems Biology Approaches

Systems biology aims to understand the complex interactions within biological systems. nih.gov Deuterated compounds like (±)-Prasugrel-d3(acetate-d3) are valuable tools in this field, serving as stable isotope tracers to elucidate intricate metabolic and signaling pathways.

Metabolomics, the large-scale study of small molecules or metabolites within a biological system, can greatly benefit from the use of deuterated standards. zu.edu.pk (±)-Prasugrel-d3(acetate-d3) can serve as an ideal internal standard for mass spectrometry-based metabolomics studies investigating the biotransformation of Prasugrel (B1678051).

The use of deuterated internal standards is crucial for achieving precision and accuracy in quantitative analysis. clearsynth.com By adding a known quantity of (±)-Prasugrel-d3(acetate-d3) to a biological sample, researchers can accurately quantify the parent drug and its metabolites. This is because the deuterated standard co-elutes with the non-deuterated analyte but is distinguishable by its higher mass, allowing for correction of matrix effects and variations in sample preparation or instrument response. clearsynth.com

In the context of Prasugrel, which undergoes a two-step metabolic activation to form its active metabolite, (±)-Prasugrel-d3(acetate-d3) could be used to trace these pathways with high precision. nih.gov This allows for a detailed investigation of how genetic polymorphisms in CYP enzymes or co-administered drugs affect the activation process, providing insights into inter-individual variability in drug response. Such studies are fundamental to personalizing thienopyridine therapy.

While the application in proteomics—the large-scale study of proteins—is less direct, deuterated compounds can play a role in understanding drug-protein interactions and metabolic enzyme functions. mdpi-res.com Stable isotope labeling is a cornerstone of quantitative proteomics. Although (±)-Prasugrel-d3(acetate-d3) itself is not used for global protein labeling, its utility lies in studying the specific proteins that metabolize it, primarily CYP450 enzymes.

By using (±)-Prasugrel-d3(acetate-d3) in preclinical models, researchers can conduct studies to:

Identify and Quantify Metabolizing Enzymes: Investigate the specific CYP isozymes responsible for its metabolism by analyzing the formation of deuterated metabolites in the presence of specific enzyme inhibitors.

Study Protein Interactions: Deuterated compounds can be used as tracers in studies to investigate how drugs interact with their protein targets and off-target proteins, which can help in understanding the mechanisms of action and potential side effects. wiseguyreports.com

Assess Enzyme Kinetics: The kinetic isotope effect can be exploited to study the mechanism and rate-limiting steps of enzymatic reactions involved in drug metabolism. informaticsjournals.co.in

Application in Metabolomics Research

Development of Novel Analytical Techniques for Deuterated Pharmaceuticals

The increasing development of deuterated pharmaceuticals necessitates robust analytical methods to confirm isotopic purity and site of deuteration. While mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are conventional tools, they face limitations. brightspec.com MS, for instance, cannot easily distinguish between isotopomers (compounds with the same number of deuterium (B1214612) atoms but at different positions), and NMR often requires large sample quantities and complex analysis. brightspec.com

To address these challenges, novel analytical techniques are being explored:

Molecular Rotational Resonance (MRR) Spectroscopy: This highly sensitive technique can unambiguously distinguish between different isotopologues (molecules differing in the number of isotopic substitutions) and isotopomers based on their unique moments of inertia. nih.govresearchgate.net MRR provides a high-resolution "fingerprint" of a molecule in the gas phase, allowing for precise quantification of isotopic purity and location without the need for reference standards of the impurities. nih.gov

Advanced Mass Spectrometry: The development of new mass spectrometry techniques and high-resolution instruments helps in better identifying and quantifying deuterated compounds and their metabolites in complex biological matrices. wiseguyreports.com

Contribution to Rational Drug Design and Optimization of Thienopyridine Analogs

Rational drug design involves creating new medicines with specific structures designed to interact with known biological targets. sydney.edu.au Deuteration is a key strategy in this process, used to fine-tune the pharmacokinetic properties of a lead compound. nih.gov For thienopyridines like Prasugrel and Clopidogrel (B1663587), metabolism is a double-edged sword: it is essential for activation but also a pathway for inactivation and clearance.

Research on deuterated clopidogrel, a related thienopyridine, provides a powerful case study for the potential of (±)-Prasugrel-d3(acetate-d3). Clopidogrel is activated by CYP enzymes, but a significant portion is inactivated by human carboxylesterase 1 (hCE1). By selectively deuterating the methyl ester group susceptible to hydrolysis, researchers found that the deuterated analog was more resistant to this inactivation pathway. This "metabolic shunting" led to a higher concentration of the parent compound available for beneficial CYP-mediated activation. nih.gov

A similar principle applies to Prasugrel. Deuterating the acetate (B1210297) moiety in (±)-Prasugrel-d3(acetate-d3) could slow its hydrolysis, potentially leading to:

Increased Bioavailability: A greater fraction of the administered dose could be converted to the active metabolite. acs.org

The table below, adapted from findings on deuterated clopidogrel analogs, illustrates the potential impact of deuteration on the metabolic profile of a thienopyridine. nih.gov

This demonstrates how deuteration can rationally redirect metabolism toward the desired therapeutic pathway, a key goal in drug optimization. nih.gov

Broader Implications of Deuterated Compounds in Pre-clinical Drug Development

The development of deuterated compounds like (±)-Prasugrel-d3(acetate-d3) has significant implications for the preclinical drug development process. The primary advantage of deuteration is the potential to improve a drug's pharmacokinetic profile. nih.govnih.gov This can translate into tangible clinical benefits, as demonstrated by the FDA approval of deuterated drugs like deutetrabenazine. clearsynthdiscovery.comnih.gov

Key advantages explored in preclinical development include:

Reduced Toxic Metabolites: If a metabolic pathway leads to a toxic byproduct, deuterating the site of that metabolism can shunt the drug's breakdown towards safer pathways, potentially improving the drug's safety profile. dovepress.comacs.org

Enhanced Bioavailability: For drugs with high first-pass metabolism, deuteration can increase the amount of drug that reaches systemic circulation. acs.org

Stabilization of Active Metabolites: In some cases, deuteration can be used to increase the stability of a drug's active metabolite, prolonging its therapeutic effect. clearsynthdiscovery.com

These improvements can lead to more effective and safer medications with potentially more convenient dosing regimens. dovepress.com The strategic application of deuterium in drug candidates continues to be a promising avenue in pharmaceutical research, offering a method to refine and enhance the properties of both new and existing drugs. informaticsjournals.co.inwiseguyreports.com

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